molecular formula C15H18N2O6S2 B13500393 N-(2-Hydroxyethyl)-4-methoxy-3-(phenylsulfonamido)benzenesulfonamide

N-(2-Hydroxyethyl)-4-methoxy-3-(phenylsulfonamido)benzenesulfonamide

Cat. No.: B13500393
M. Wt: 386.4 g/mol
InChI Key: VGRUTUOHRMTMBW-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonamide groups, a hydroxyethyl group, and a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The introduction of sulfonamide groups is achieved through sulfonation reactions, where sulfonyl chlorides react with amines under controlled conditions. The hydroxyethyl group is introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents. The methoxy group is typically added through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and methylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, allowing the compound to inhibit enzyme activity. The hydroxyethyl and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.

    N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Similar structure but without the second sulfonamide group.

    3-benzenesulfonamido-N-ethyl-N-(2-hydroxyethyl)propanamide: Contains an ethyl group instead of a methoxy group, leading to variations in reactivity and biological activity.

Uniqueness

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and hydroxyethyl groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H18N2O6S2

Molecular Weight

386.4 g/mol

IUPAC Name

3-(benzenesulfonamido)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H18N2O6S2/c1-23-15-8-7-13(24(19,20)16-9-10-18)11-14(15)17-25(21,22)12-5-3-2-4-6-12/h2-8,11,16-18H,9-10H2,1H3

InChI Key

VGRUTUOHRMTMBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCO)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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